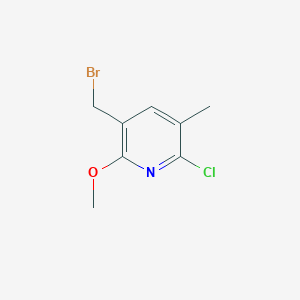

3-(Bromomethyl)-6-chloro-2-methoxy-5-methylpyridine

Description

3-(Bromomethyl)-6-chloro-2-methoxy-5-methylpyridine is a halogenated pyridine derivative characterized by a bromomethyl group at position 3, a chlorine atom at position 6, a methoxy group at position 2, and a methyl group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its bromomethyl group enhances reactivity in alkylation or cross-coupling reactions, while the electron-donating methoxy and methyl groups influence the electronic properties of the pyridine ring, modulating its interaction with biological targets or metal catalysts .

Properties

IUPAC Name |

5-(bromomethyl)-2-chloro-6-methoxy-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO/c1-5-3-6(4-9)8(12-2)11-7(5)10/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFBAYQENBADNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)OC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-chloro-2-methoxy-5-methylpyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 6-chloro-2-methoxy-5-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-chloro-2-methoxy-5-methylpyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyano, or alkoxy derivatives.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include the corresponding methyl derivative.

Scientific Research Applications

3-(Bromomethyl)-6-chloro-2-methoxy-5-methylpyridine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-chloro-2-methoxy-5-methylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(Bromomethyl)-6-chloro-2-methoxy-5-methylpyridine becomes evident when compared to related pyridine derivatives. Below is a detailed analysis of key analogs, emphasizing substituent positions, reactivity, and applications:

Structural Analogs with Bromine and Methoxy Groups

3-Bromo-5-methoxypyridine (CAS 50720-12-2)

- Structure : Bromine at position 3, methoxy at position 4.

- Key Differences : Lacks the chloro, bromomethyl, and methyl groups of the target compound.

- Reactivity : Bromine at position 3 facilitates Suzuki-Miyaura couplings, but the absence of a bromomethyl group limits its utility in alkylation reactions.

- Applications : Used in synthesizing ligands for catalysis and bioactive molecules .

5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5)

- Structure : Bromine at position 5, methoxy at position 6, and an amine at position 3.

- Key Differences : The amine group introduces nucleophilic reactivity, which is absent in the target compound.

- Applications : Primarily employed in pharmaceutical research for kinase inhibitor development .

Halogenated Pyridines with Chloro and Methyl Groups

2-Bromo-3-chloro-5-methylpyridine

- Structure : Bromine at position 2, chlorine at position 3, and methyl at position 5.

- Key Differences : Methoxy and bromomethyl groups are absent.

- Reactivity : The chlorine at position 3 may hinder electrophilic substitution compared to the target compound’s bromomethyl group.

- Applications : Intermediate in herbicide synthesis .

3-Bromo-6-chloro-2-methylpyridine (CAS 132606-40-7)

- Structure : Bromine at position 3, chlorine at position 6, and methyl at position 2.

- Key Differences : Lacks methoxy and bromomethyl groups.

- Reactivity : The methyl group at position 2 sterically hinders reactions at adjacent positions .

Analogs with Trifluoromethyl or Multiple Halogens

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine (CAS 1010422-53-3)

- Structure : Bromine at position 3, methyl at position 2, and trifluoromethyl at position 6.

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound.

- Applications : Valued in materials science for its stability under harsh conditions .

5-Bromo-6-chloropyridin-3-amine (CAS 130284-53-6)

- Structure : Bromine at position 5, chlorine at position 6, and amine at position 3.

- Key Differences : The amine group enables hydrogen bonding, unlike the bromomethyl group in the target compound.

- Applications : Used in DNA-binding small-molecule studies .

Research Findings and Implications

- Reactivity : The bromomethyl group in the target compound enables nucleophilic substitution reactions, distinguishing it from analogs with simple bromine substituents (e.g., 3-Bromo-5-methoxypyridine) .

- Electronic Effects: The methoxy group at position 2 deactivates the pyridine ring, reducing electrophilic substitution compared to non-oxygenated analogs like 2-Bromo-3-chloro-5-methylpyridine .

- Pharmaceutical Utility : Compounds with amine groups (e.g., 5-Bromo-6-methoxypyridin-3-amine) are more suited for drug discovery, whereas the target compound’s bromomethyl group makes it a better candidate for prodrug synthesis .

Biological Activity

3-(Bromomethyl)-6-chloro-2-methoxy-5-methylpyridine is an organic compound belonging to the class of halogenated pyridines. Its unique structure, characterized by the presence of bromine, chlorine, and methoxy groups attached to a pyridine ring, has garnered attention for its potential biological activities, particularly in drug discovery and development. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The compound has the following chemical structure:

- Molecular Formula: C8H9BrClN

- CAS Number: 151143-02-1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness that warrants further exploration in pharmaceutical applications. The mechanism of action is believed to involve the disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. Notably, it has shown activity against non-small-cell lung carcinomas and other cancers associated with dysregulated cMet kinases.

The biological effects of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins or DNA. This interaction can lead to the inhibition or activation of specific cellular pathways, resulting in antimicrobial or anticancer effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Bromomethyl)-2-methoxy-5-methylpyridine | Lacks chlorine substituent | Reduced activity |

| 3-(Bromomethyl)-6-chloro-5-methylpyridine | Lacks methoxy group | Altered pharmacological profile |

| 3-(Bromomethyl)-6-chloro-2-methoxypyridine | Lacks methyl group | Different reactivity |

This table illustrates how variations in the chemical structure influence the biological activity of related compounds.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by BenchChem highlighted the potential of this compound as a bioactive agent in drug discovery, particularly for antimicrobial applications.

- Anticancer Research : Research published in various journals indicates that derivatives of this compound have shown increased activity against cancer cells through mechanisms involving cMet kinase inhibition .

- Synthesis and Activity Correlation : A study on related pyridine derivatives demonstrated that modifications to the bromomethyl group significantly impacted both the synthesis process and biological activity, emphasizing the importance of structural features in drug design .

Q & A

Basic Question: What are optimized synthetic routes for 3-(Bromomethyl)-6-chloro-2-methoxy-5-methylpyridine, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via alkylation or halogenation of precursor pyridine derivatives. For example:

- Alkylation of pyridine intermediates using bromomethylating agents (e.g., 3-(bromomethyl)phenylboronic acid derivatives) in acetonitrile under reflux (70–80°C) achieves moderate yields (~50–60%) .

- Nickel-catalyzed reductive coupling of halogenated intermediates (e.g., 2-bromo-6-methylpyridine) with methyl groups can improve regioselectivity but requires inert atmospheres (Ar/N₂) and elevated temperatures (100–120°C) .

Key Factors Affecting Yield:

Basic Question: What purification strategies are recommended for isolating high-purity this compound?

Answer:

- Column chromatography using silica gel (200–300 mesh) with hexane/ethyl acetate (3:1 ratio) resolves brominated byproducts .

- Recrystallization from ethanol/water mixtures (4:1) at 0–4°C yields crystals with >97% purity, confirmed by HPLC .

Basic Question: How should researchers characterize this compound spectroscopically?

Answer:

- ¹H/¹³C NMR : Look for distinct methoxy (δ 3.8–4.0 ppm) and bromomethyl (δ 4.3–4.5 ppm) signals. Chlorine substituents deshield adjacent methyl groups (δ 2.1–2.3 ppm) .

- Mass Spectrometry (EI-MS) : Expect molecular ion peaks at m/z 264 (M⁺) with fragmentation patterns indicating loss of Br (Δ m/z 79) .

Advanced Question: How can computational methods (e.g., DFT) predict reactivity or stability of this compound?

Answer:

- Vibrational Frequency Analysis : DFT/B3-LYP/6-31G(d) calculations predict C-Br stretching modes at 550–600 cm⁻¹, aiding IR interpretation .

- Thermodynamic Stability : Gibbs free energy (ΔG) calculations suggest degradation above 150°C, aligning with thermal gravimetric analysis (TGA) data .

Advanced Question: How to resolve contradictions in reported reaction yields for alkylation vs. coupling methods?

Answer:

Discrepancies arise from:

- Substrate Steric Effects : Bulky methoxy groups hinder nickel-catalyzed coupling (yields drop to 30–40%) but favor electrophilic alkylation .

- Byproduct Formation : Brominated intermediates (e.g., 3-bromo-2-methylpyridine) in alkylation routes reduce isolated yields; GC-MS monitoring is critical .

Advanced Question: What strategies enable regioselective functionalization of the pyridine core?

Answer:

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the methoxy-adjacent position, enabling introduction of aryl/vinyl groups .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ selectively modify the 5-methyl position if the bromomethyl group is protected .

Advanced Question: How does solvent polarity influence degradation pathways under acidic/basic conditions?

Answer:

- Acidic Conditions (HCl) : Polar aprotic solvents (DMF) accelerate hydrolysis of the methoxy group (t₁/₂ = 2 h), while toluene stabilizes the compound (t₁/₂ = 24 h) .

- Basic Conditions (NaOH) : Methanol/water mixtures (1:1) cleave the C-Br bond via SN2 mechanisms, forming hydroxylated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.